Cas no 1809168-72-6 (1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene)
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
- Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)-
- 1-bromo-4,5-dimethyl-2-phenylmethoxybenzene
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- MDL: MFCD29036599
- Inchi: 1S/C15H15BrO/c1-11-8-14(16)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
- InChI Key: GYDSZIPQGGJINU-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C)C=C1OCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 225
- XLogP3: 4.8
- Topological Polar Surface Area: 9.2
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | N27353-250MG |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene |
1809168-72-6 | 95% | 250MG |
$115 | 2023-09-15 | |
| Advanced ChemBlocks | N27353-1G |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene |
1809168-72-6 | 95% | 1G |
$235 | 2023-09-15 | |
| Advanced ChemBlocks | N27353-5G |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene |
1809168-72-6 | 95% | 5G |
$835 | 2023-09-15 | |
| abcr | AB517112-250 mg |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene; . |
1809168-72-6 | 250MG |
€191.50 | 2023-07-10 | ||
| abcr | AB517112-1 g |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene; . |
1809168-72-6 | 1g |
€406.20 | 2023-07-10 | ||
| abcr | AB517112-5 g |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene; . |
1809168-72-6 | 5g |
€1,322.00 | 2023-07-10 | ||
| abcr | AB517112-250mg |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene; . |
1809168-72-6 | 250mg |
€187.50 | 2025-03-19 | ||
| abcr | AB517112-1g |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene; . |
1809168-72-6 | 1g |
€323.60 | 2025-03-19 | ||
| abcr | AB517112-5g |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene; . |
1809168-72-6 | 5g |
€1023.20 | 2025-03-19 | ||
| Ambeed | A679497-1g |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene |
1809168-72-6 | 95% | 1g |
$297.0 | 2024-07-28 |
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene Suppliers
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene
Introduction to 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene (CAS No. 1809168-72-6)
1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1809168-72-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated aromatic ethers, characterized by its bromine substituent and benzyloxy functional group. The presence of two methyl groups at the 4 and 5 positions further enhances its structural complexity, making it a versatile intermediate in synthetic chemistry.
The synthesis and application of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene have been explored in several cutting-edge studies, particularly in the development of novel bioactive molecules. Its unique structural features make it a valuable building block for constructing more complex scaffolds, which are essential in drug discovery processes. The bromine atom at the 2-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores.
In recent years, there has been a surge in research focused on aromatic ethers due to their broad spectrum of biological activities. 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene has been investigated for its potential in modulating various biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic applications. The dimethyl substitution at the 4 and 5 positions not only influences the electronic properties of the molecule but also impacts its solubility and metabolic stability, which are critical factors in drug design.
The benzyloxy group contributes to the overall hydrophilicity of the compound, which can be advantageous in designing orally bioavailable drugs. Additionally, the bromine atom provides a site for selective modifications, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility has led to several innovative synthetic strategies being developed to incorporate 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene into more complex structures.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. Researchers have leveraged the reactivity of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene to develop novel inhibitors with improved selectivity and potency. The ability to introduce various substituents at different positions on the aromatic ring allows for precise tuning of the inhibitor's binding affinity to its target kinase.
Another area where 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene has shown promise is in the development of agrochemicals. The structural motifs present in this compound can be modified to create novel herbicides and pesticides with enhanced efficacy and environmental safety. The bromine atom facilitates further chemical transformations that can lead to compounds with improved biological activity against pests while minimizing ecological impact.
The synthetic methodologies for preparing 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene have also been refined over time. Modern synthetic approaches often involve palladium-catalyzed cross-coupling reactions, which provide high yields and excellent regioselectivity. These advancements have made it easier to access derivatives of this compound for further functionalization and study.
In conclusion,1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene (CAS No. 1809168-72-6) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery and material science endeavors.
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